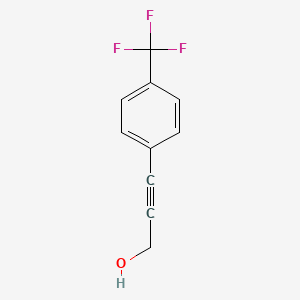

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Vue d'ensemble

Description

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyn-1-ol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition mechanism.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Propargylic Substitution Under Photoredox Catalysis

This compound participates in enantioselective propargylic alkylation via photoredox catalysis. Key findings include:

Reaction Conditions

-

Catalysts : 5 mol% optically active thiolate-bridged diruthenium complex ([Ru]–1) and 1 mol% fac-[Ir(ppy)₃]

-

Additives : 10 mol% NH₄BF₄ and 1.2 equiv. BF₃·Et₂O

-

Solvent : 1,2-Dichloroethane (ClCH₂CH₂Cl)

-

Light Source : Visible light (λ = 450 nm)

-

Temperature : 25°C

Performance

-

Yield : Up to 73% with BF₃·Et₂O additive (vs. 42% without) .

-

Enantioselectivity : 48% ee achieved for alkylated products .

Mechanism

The reaction proceeds via single-electron transfer (SET) from the photocatalyst to generate alkyl radicals, which undergo propargylic substitution. The diruthenium catalyst controls stereoselectivity, while BF₃·Et₂O enhances both yield and selectivity by stabilizing intermediates .

Synthetic Utility and Stability

Synthesis

Stability

Applications De Recherche Scientifique

Scientific Research Applications

While specific applications of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol are not extensively detailed in the provided search results, the documents suggest its use in the synthesis of various complex molecules and its potential in trifluoromethylation reactions .

Trifluoromethylation Reactions

- Deoxytrifluoromethylation: this compound can be used to synthesize trifluoromethyl compounds . These compounds are valuable in medicinal, agricultural, and material chemistry .

- Building Block Synthesis: The compound can serve as a building block to generate trifluoromethyl drug-like molecules from alcohols in a single step .

Diels-Alder Reactions

- Dienophile Reactivity: Compounds similar to this compound, such as 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium ions, can be used as dienophiles in Diels-Alder reactions . These reactions are useful for creating complex polycyclic structures .

- Cycloaddition Reactions: These compounds exhibit high reactivity in cycloaddition reactions, allowing for the synthesis of adducts that can be converted into trifluoromethyl ketones .

Synthesis of Isoquinolines

- Building Blocks: 2-Propargylbenzaldehydes are suitable building blocks for synthesizing 3-benzyl isoquinolines .

- Domino Imination/ Cyclization: This compound can be involved in domino imination/cyclization reactions to form isoquinolines .

Case Studies

The search results provide some examples of studies using this compound.

- Catalytic Deoxytrifluoromethylation of Alcohols: A study utilized phenyl bromodifluoroacetate to convert alcohols into trifluoromethanes using copper catalysis . This method streamlines the synthesis of biologically active molecules, showing its potential in medicinal, agricultural, and materials chemistry .

- Reactions of Propyne Iminium Salts: Research on N,N-dimethyl 3-phenyl-1-trifluoromethyl-propyne iminium triflate with electron-rich heteroaromatic ring systems .

- Diels-Alder Reactions with Cyclopentadiene: A study on 3-substituted propyn-1-iminium salt with cyclopentadiene resulted in high conversion into a cycloaddition product . The product was then converted into norbornadienyl trifluoromethyl ketone .

- Diels-Alder Reactions with Anthracene: 3-substituted propyn-1-iminium salts also react with anthracene, leading to a cycloaddition product in high yield . This product can be further processed to form a neutral polycycle .

Mécanisme D'action

The mechanism by which 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzymatic activity and alteration of cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

- 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol

Uniqueness

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Activité Biologique

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, a compound featuring a trifluoromethyl group, has garnered attention due to its potential biological activities. The trifluoromethyl moiety is known to enhance the pharmacological properties of organic compounds, influencing their interactions with biological targets. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the introduction of the trifluoromethyl group and subsequent functionalization. Various methods have been reported for synthesizing similar compounds, often employing reagents like phenyl bromodifluoroacetate to facilitate the trifluoromethylation process .

Anticancer Properties

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant anticancer activity. For instance, related derivatives have shown moderate cytotoxicity against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells. The IC50 values for these compounds ranged from 60 μM to 86 μM .

Table 1: Cytotoxicity of Trifluoromethyl Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | WRL-68 | 86 |

| Related Compound A | Caco2 | 60.56 |

| Related Compound B | MCF-7 | 57.24 |

Anti-inflammatory Activity

Compounds similar to this compound have also exhibited anti-inflammatory properties. For example, certain derivatives demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Inhibition of COX Enzymes

| Compound | COX Enzyme | IC50 (μM) |

|---|---|---|

| This compound | COX-1 | 5.40 |

| Related Compound C | COX-2 | 0.01 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that the trifluoromethyl group enhances binding affinity to target proteins, potentially leading to altered enzyme activity and cellular signaling pathways . For instance, the presence of the trifluoromethyl group has been shown to increase potency in inhibiting serotonin uptake, which may contribute to its anticancer effects .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of various trifluoromethylated compounds found that those with similar structures to this compound exhibited significant cell growth inhibition in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cell lines.

Case Study 2: Anti-inflammatory Response

In another investigation, derivatives of this compound were tested for their anti-inflammatory effects in vivo using animal models. Results indicated a marked reduction in inflammation markers and pain response compared to control groups treated with standard anti-inflammatory medications.

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPNQSOSPXYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474079 | |

| Record name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173546-21-9 | |

| Record name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.